molecular formula C8H10N2O B1296821 5,6,7,8-Tetrahydrocinnolin-3(2H)-one CAS No. 5468-36-0

5,6,7,8-Tetrahydrocinnolin-3(2H)-one

Cat. No.: B1296821
CAS No.: 5468-36-0
M. Wt: 150.18 g/mol
InChI Key: YZVBTQDJTRCXMW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocinnolin-3(2H)-one is a heterocyclic organic compound that belongs to the cinnoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones. For instance, the reaction of 1,2-diketones with hydrazine hydrate under reflux conditions can yield the desired cinnoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydrocinnolin-3(2H)-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl-hydrazine
  • N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide

Uniqueness

5,6,7,8-Tetrahydrocinnolin-3(2H)-one stands out due to its unique bicyclic structure and the versatility of its chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVBTQDJTRCXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969971
Record name 5,6,7,8-Tetrahydrocinnolin-3-ol
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-36-0
Record name 5,6,7,8-Tetrahydro-3(2H)-cinnolinone
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Record name 5,6,7,8-Tetrahydrocinnolin-3(2H)-one
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Record name m-Meconin
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Record name 5,6,7,8-Tetrahydrocinnolin-3-ol
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Record name 2,3,5,6,7,8-hexahydrocinnolin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the rings in 4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one?

A: The molecule consists of three main structural components: a benzene ring, a cyclohexane ring, and a pyridazine ring. The pyridazine ring and the benzene ring are not coplanar, exhibiting a dihedral angle of 61.5° []. This non-planar arrangement is influenced by the bulky trifluoromethyl group attached to the benzene ring. Additionally, the cyclohexane ring adopts a screw-boat conformation [].

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